molecular formula C21H28ClN3O3 B4143362 2-(1-adamantyl)-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}acetamide

2-(1-adamantyl)-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}acetamide

Cat. No.: B4143362
M. Wt: 405.9 g/mol
InChI Key: GTTKYWVSOSCWQT-UHFFFAOYSA-N
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Description

“2-(1-adamantyl)-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}acetamide” is a chemical compound that contains an adamantyl group . Adamantane is a highly symmetrical alicyclic hydrocarbon composed of ten sp3 carbons and 16 hydrogens . It is bulky, rigid, and hydrophobic and shows characteristic features such as transparency in the UV region and good chemical and thermal stability .


Synthesis Analysis

The synthesis of adamantyl-substituted polymers involves typical polymer reactions of introducing adamantyl groups into existing polymers and the polymerization of monomers bearing pendant adamantyl groups . The addition polymerization of adamantyl-containing vinyl monomers such as α-olefins, acetylenes, (meth)acrylates, (meth)acrylamides, vinyl ethers, 1,3-dienes, and styrenes is described . A variety of vinyl monomers are capable of undergoing living anionic polymerization to afford polymers with predictable molecular weights and narrow molecular weight distributions .


Molecular Structure Analysis

The molecular structure of adamantane is highly symmetrical and spherical . This leads to easy sublimation due to the low intermolecular forces . Various functional groups can be introduced onto the tertiary bridgehead carbons under suitable reaction conditions .


Chemical Reactions Analysis

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .


Physical and Chemical Properties Analysis

Adamantane is known for its good chemical and thermal stability . It is bulky, rigid, and hydrophobic, and shows characteristic features such as transparency in the UV region .

Future Directions

Adamantane and its derivatives have promising applications in the field of targeted drug delivery and surface recognition . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .

Properties

IUPAC Name

2-(1-adamantyl)-N-[3-(2-chloro-4-nitroanilino)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClN3O3/c22-18-9-17(25(27)28)2-3-19(18)23-4-1-5-24-20(26)13-21-10-14-6-15(11-21)8-16(7-14)12-21/h2-3,9,14-16,23H,1,4-8,10-13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTKYWVSOSCWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NCCCNC4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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